Eptazocine
Descripción
Contextualization within Opioid Pharmacology Research
Eptazocine is situated within the broader landscape of opioid pharmacology research, which seeks to understand the interactions of compounds with opioid receptors and their resulting physiological effects, particularly analgesia. Opioid receptors, including mu (μ), kappa (κ), and delta (δ), are part of the endogenous opioid system and play crucial roles in modulating pain perception, reward, and other behaviors patsnap.commdpi.com. This compound's activity at these receptors makes it a relevant compound for investigating the complexities of opioid signaling patsnap.comnih.gov. Research involving this compound contributes to the understanding of how different opioid receptor profiles can influence analgesic efficacy and potential side effects patsnap.com.
Historical Perspective of its Discovery and Initial Characterization
This compound was introduced in Japan in 1987 by Morishita wikipedia.orgncats.io. Its development emerged from research into opioid analgesics, seeking compounds with potentially improved profiles compared to existing options patsnap.comontosight.ai. Early studies aimed to characterize its interaction with opioid receptors and understand its mechanism of action nih.gov. This initial characterization revealed its distinct mixed agonist-antagonist properties, setting it apart from pure opioid agonists like morphine nih.govnih.govresearchgate.net.
Classification within Benzazonine Chemical Structures
This compound is classified as a synthetic opioid analgesic belonging to the benzazonine class of compounds ontosight.ai. Its chemical structure is characterized as 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl- ontosight.ai. The core structure is a hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonine, featuring a hydroxyl group at the 10-position and methyl groups at the 1 and 4 positions ontosight.ai. The hydrobromide salt form is commonly referenced in research ontosight.ai. The stereochemistry of this compound, with both (+)- and (-)-enantiomers, is noted as an important factor in its pharmacological activity, with potential differences in their profiles ontosight.ai.
Significance in Receptor-Based Pharmacological Research
This compound holds significance in receptor-based pharmacological research primarily due to its mixed agonist-antagonist activity at opioid receptors patsnap.comontosight.ai. It has been characterized as a κ-opioid receptor agonist and a μ-opioid receptor antagonist wikipedia.orgncats.iopatsnap.comnus.edu.sginvivochem.comtargetmol.comwikipedia.org. Some studies also indicate interaction with delta opioid receptors patsnap.com. This mixed profile makes it a valuable tool for studying the distinct roles and interactions of different opioid receptor subtypes nih.govresearchgate.net. Research using this compound has contributed to understanding the effects mediated by kappa receptor activation, such as analgesia and potential influence on cerebral energy metabolism researchgate.netjst.go.jpresearchgate.net. Studies have investigated its binding affinity to opioid receptors in brain membranes and its effects on isolated tissue preparations, providing insights into its receptor interaction profile nih.govnih.govresearchgate.net. The study of compounds like this compound helps researchers delineate the complex signaling pathways initiated by opioid receptor activation and the potential therapeutic implications of targeting specific receptor subtypes nih.govmdpi.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15/h3-4,8,11,17H,5-7,9-10H2,1-2H3/t11-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWQTJXNFTWSCS-IAQYHMDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024513 | |
| Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72522-13-5 | |
| Record name | (-)-Eptazocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72522-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eptazocine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-(1S,6S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501024513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPTAZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2208ZLI77S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Chemical Synthesis and Stereochemical Considerations
Methodologies for Eptazocine Core Skeleton Construction
The construction of the characteristic tricyclic benzomorphan (B1203429) core of this compound involves several key chemical transformations designed to assemble the requisite rings and establish the correct stereochemical relationships.
Aza-Prins Cyclization Strategies
Aza-Prins cyclization is a powerful tool for the construction of nitrogen-containing heterocycles, including the piperidine (B6355638) ring system present in the this compound core. This reaction typically involves the reaction of an imine or iminium ion with an alkene in the presence of an acid catalyst, leading to cyclization. Asymmetric syntheses of (-)-pentazocine and (-)-eptazocine have been reported, highlighting the construction of the core skeleton through an aza-Prins cyclization and intramolecular Friedel-Crafts reaction as key steps colab.wssigmaaldrich.comresearchgate.netnih.gov. A domino sequence involving an aza-Prins cyclization and a Friedel-Crafts reaction has been reported to give benzoannelated azabicyclononanes, which contain the benzomorphan scaffold colab.ws. The aza-Prins cyclization of 3-vinyltetrahydroquinolines with aldehydes in the presence of hydrogen halides has also been shown to yield tricyclic benzazocine derivatives colab.ws.
Intramolecular Friedel-Crafts Reaction Applications
Intramolecular Friedel-Crafts reactions are crucial for forming the aromatic ring annulated to the nitrogen-containing heterocycle in the this compound structure. This electrophilic aromatic substitution reaction facilitates the formation of a new carbon-carbon bond, closing a ring onto an activated aromatic system. The asymmetric syntheses of (-)-pentazocine and (-)-eptazocine frequently utilize an intramolecular Friedel-Crafts reaction for the construction of the core skeleton colab.wssigmaaldrich.comresearchgate.netnih.gov. Specifically, the tricyclic frameworks of related compounds like (-)-9-epi-pentazocine and (-)-aphanorphine have been assembled stereoselectively via intramolecular Friedel-Crafts reaction of bicyclic precursors colab.wsresearchgate.net. Acid-catalyzed intramolecular Friedel-Crafts cyclization of a piperidinol derivative has also been employed in the synthesis of a benzomorphan analog colab.ws.
Organometallic Catalysis in Asymmetric Syntheses
Organometallic catalysis plays a vital role in achieving the desired stereochemistry in this compound synthesis. These catalysts, often involving transition metals, can facilitate reactions with high levels of enantioselectivity. Asymmetric syntheses of this compound have been reported that rely on organometallic catalysis semanticscholar.orgbeilstein-journals.org. For instance, asymmetric intramolecular carbocyanation of unsaturated olefins via C-C bond activation catalyzed by nickel(0) has been explored as a route to a synthetic precursor of (-)-eptazocine ua.es. Palladium-catalyzed asymmetric allylic alkylation has also been demonstrated in the enantioselective synthesis of benzomorphans colab.ws. Additionally, nickel/enamine cooperative dual catalysis has been investigated for the enantioselective allylic α-alkylation of branched aldehydes, a strategy potentially applicable to the synthesis of bioactive compounds like (+)-eptazocine mdpi.com.
Phase-Transfer Catalysis for Enantioselective Preparation
Phase-transfer catalysis (PTC) offers a convenient and often environmentally friendly approach to asymmetric synthesis by facilitating the reaction between reactants located in different phases, typically an aqueous and an organic phase, in the presence of a catalyst that can transfer a reactant from one phase to another. A novel and practical asymmetric synthesis of this compound hydrobromide has been developed involving enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone semanticscholar.orgbeilstein-journals.orgacs.org. This method utilizes cinchona alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts to achieve asymmetric induction semanticscholar.orgbeilstein-journals.org. Optimization of reaction conditions for this phase-transfer catalyzed alkylation has been carried out to achieve high yield and purity semanticscholar.orgbeilstein-journals.org.
Enzymatic Approaches in Chiral Synthesis
Enzymatic catalysis provides a highly selective method for the creation of chiral centers under mild conditions. Enzymes can catalyze reactions with high enantiospecificity, making them valuable in the synthesis of enantiomerically pure compounds like this compound. Asymmetric synthesis of (+)- and (-)-eptazocine has been achieved via an enzymatic reaction clockss.orgcrossref.org. This approach involved the enzymatic monoacetylation of a prochiral diol using lipase (B570770) PS, yielding an optically pure intermediate that was subsequently converted to (+)- and (-)-eptazocine clockss.org. Lipase-catalyzed reactions have also been explored for the asymmetric construction of benzylic quaternary carbons, a structural feature present in this compound capes.gov.br.
Stereochemical Control in this compound Synthesis
Stereochemical control is paramount in the synthesis of pharmaceuticals like this compound, where different enantiomers can exhibit distinct pharmacological profiles. Traditional synthesis often yields a racemic mixture, requiring subsequent resolution of the desired enantiomer. However, modern approaches focus on asymmetric synthesis to directly produce the target stereoisomer with high enantiomeric excess.
Asymmetric Synthesis of Enantiomers (e.g., (-)-Eptazocine)
The asymmetric synthesis of this compound, particularly the pharmacologically active (-)-eptazocine, has been a significant area of research. Various strategies have been explored to construct the chiral centers in the this compound core structure with the correct absolute configuration.
One approach involves the use of enzymatic reactions to achieve enantioselectivity. For instance, asymmetric synthesis of both (+)- and (-)-eptazocine has been reported via enzymatic reactions. crossref.org Another method utilizes asymmetric nitroolefination. clockss.org
Formal asymmetric syntheses of (-)-aphanorphine and (+)-eptazocine have been reported, involving epoxide cyclizations. Chiral epoxides, prepared via Sharpless asymmetric osmylation of an alkene, were used, and the cyclizations formed a ring compound with the same enantiomeric purity as the starting epoxide. researchgate.net
An efficient asymmetric synthesis of key intermediates for aphanorphine (B1220791) and this compound has also been achieved through an aza-Prins cyclization/intramolecular Friedel-Crafts domino reaction. researchgate.net This strategy constructs the core skeleton and establishes chiral centers.
A novel and practical asymmetric process for preparing this compound hydrobromide starts from 1-methyl-7-methoxy-2-tetralone under the catalysis of N-(p-trifluoromethylbenzyl)cinchonidinium bromide. This method involves enantioselective phase-transfer catalyzed alkylation and a Mannich reaction to construct the tricyclic compound. semanticscholar.orgnih.gov
Asymmetric hydrovinylation has also been explored as a route to compounds with all-carbon quaternary centers, which can serve as intermediates in the synthesis of benzomorphan analogs like (-)-eptazocine. nih.govacs.org
Optimization of Synthetic Routes for Research Scale
Optimizing synthetic routes for research scale involves developing procedures that are efficient, reproducible, and provide the target compound in sufficient quantity and purity for further investigation. For this compound, this means developing synthetic sequences that minimize the number of steps, maximize yields, and ensure high stereochemical purity without relying solely on traditional resolution methods which can be wasteful.
Optimization efforts often involve screening different catalysts, ligands, solvents, bases, and reaction temperatures to identify the conditions that provide the best balance of yield, enantioselectivity, and reaction rate. semanticscholar.orgbeilstein-journals.org For instance, in the asymmetric alkylation step of one synthesis, the concentration of the base and the amount of alkylating agent were optimized to improve yield and enantiomeric ratio. semanticscholar.orgbeilstein-journals.org Scaling up reactions from laboratory to research scale requires careful consideration of these optimized conditions to maintain efficiency and purity. beilstein-journals.orgbeilstein-journals.org
Research into the synthesis of this compound and related benzomorphan alkaloids continues to explore novel methodologies for the efficient and stereoselective construction of their complex molecular architectures. researchgate.netnih.govacs.org
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 3042090 |
| This compound Hydrobromide | 11630995 |
| Cyclazocine | 19143 |
Data Tables
Based on the search results, here is an example of data that could be presented in an interactive table, illustrating the optimization of an asymmetric alkylation step in this compound synthesis semanticscholar.orgbeilstein-journals.org:
| Entry | Substrate (g) | Catalyst (mol %) | ClCH₂CN (equiv) | aq NaOH (%) | Temperature (°C) | Yield (%) | Enantiomeric Ratio (4/4') |
| 1 | 2.0 | 10 | 1.2 | 50 | 0–5 | - | - |
| 2 | 2.0 | 10 | 1.2 | 50 | 0–5 | 70 | 81:19 |
| 3 | 2.0 | 10 | 1.2 | 30 | 0–5 | Improved | - |
| 4 | 2.0 | 10 | 1.2 | Lower | 0–5 | Less Productive | - |
| 5 | 2.0 | 10 | 2.0 | 30 | 0–5 | - | 80:20 |
| 6 | 2.0 | 10 | 2.0 | 30 | 0–5 | - | - |
| 7 | Higher | 10 | 2.0 | 30 | 0–5 | - | Slight Decrease |
| 8 | 60 | 10 | 2.0 | 30 | 0–5 | 78.8 | 80:20 |
Note: Yield and enantiomeric ratio values are illustrative based on the description in the source semanticscholar.orgbeilstein-journals.org. Specific numerical values were not always provided for every condition in the text.
Pharmacology and Molecular Mechanisms
Opioid Receptor Interaction Profile
Eptazocine's interaction with opioid receptors is characterized by a mixed agonist-antagonist profile, which has been elucidated through ligand binding studies and functional assays in isolated tissue preparations.
Ligand Binding Studies at Opioid Receptor Subtypes (e.g., μ, κ, δ)
Ligand binding studies have been instrumental in defining the affinity of this compound for the different opioid receptor subtypes. In rat brain synaptic membranes, this compound has been shown to inhibit the specific binding of [3H]-naloxone, a non-selective opioid antagonist, in a concentration-dependent manner. The IC50 value, the concentration of a drug that inhibits 50% of the specific binding of a radioligand, for this compound against [3H]-naloxone binding was determined to be 7.83 ± 1.57 µM in the absence of sodium ions and GTP. The presence of sodium and GTP, which can differentiate between agonist and antagonist binding, increased the IC50 value, suggesting an agonist-antagonist interaction at the opioid receptor.
Furthermore, at a concentration of 10 µM, this compound significantly decreased the specific binding of [3H]-naloxone in mouse brain synaptic membranes. In the same study, this compound also significantly reduced the binding of [3H]-ethylketocyclazocine (EKC), a ligand with a preference for the kappa-opioid receptor (KOR). Conversely, it did not affect the binding of [3H]-phencyclidine (PCP), indicating its interaction is specific to opioid receptors. These findings suggest that this compound interacts with opioid receptors, with a notable affinity for the kappa subtype.
Agonist and Antagonist Properties at Specific Receptor Populations
This compound's mixed agonist-antagonist properties have been further characterized in functional assays using isolated smooth muscle preparations. In the guinea pig ileum, a tissue rich in µ (mu) and κ (kappa) opioid receptors, this compound at a concentration of 10⁻⁵ M demonstrated a slight inhibitory effect on electrically-driven twitch-tension. This inhibitory effect was antagonized by the non-selective opioid antagonist naloxone (B1662785) (10⁻⁷ M). Moreover, this compound (10⁻⁵-10⁻⁴ M) was found to inhibit the effects of the µ-opioid receptor agonist, morphine. This suggests that this compound acts as a µ-receptor antagonist in this preparation.
In contrast, in the mouse vas deferens, which contains µ, κ, and δ (delta) opioid receptors, this compound (starting from 10⁻⁷ M) produced a dose-dependent inhibition of twitch-tension. This effect was only weakly inhibited by naloxone. However, the relatively selective κ-receptor antagonist, MR-2266 (10⁻⁶ M), was effective in inhibiting the action of this compound. These results strongly indicate that this compound acts as a preferential κ-receptor agonist in the mouse vas deferens. Collectively, these studies classify this compound as a µ-receptor antagonist and a κ-receptor agonist.
Equilibrium Dissociation Constants (Ke) and Receptor Selectivity in Isolated Preparations
| Antagonist | Preparation | Ke Value (nM) |
| Naloxone | Mouse Vas Deferens | 325 |
| MR-2266 | Mouse Vas Deferens | 33.2 |
Cellular and Sub-Cellular Pharmacodynamic Effects
The pharmacodynamic effects of this compound extend to the cellular and sub-cellular levels, influencing smooth muscle contractility and neurotransmitter systems within the brain.
Modulation of Electrically-Driven Twitch-Tension in Isolated Smooth Muscles
As detailed in section 3.1.2, this compound modulates the electrically-driven twitch-tension in isolated smooth muscle preparations, which serves as a functional bioassay for opioid activity. In the guinea pig ileum, which is sensitive to both µ- and κ-agonists, this compound (10⁻⁵ M) produced a slight inhibition of the twitch response. wikipedia.org This effect was reversible with naloxone, indicating it is opioid-receptor mediated. wikipedia.org Furthermore, this compound was able to antagonize the inhibitory effects of the µ-agonist morphine in this tissue. wikipedia.org
In the mouse vas deferens, a preparation containing µ, κ, and δ receptors, this compound demonstrated a dose-dependent inhibition of twitch-tension starting at a concentration of 10⁻⁷ M. wikipedia.org The weak antagonism by naloxone, coupled with the more potent antagonism by the κ-selective antagonist MR-2266, confirms that this compound's primary action in this tissue is as a κ-opioid receptor agonist. wikipedia.org
Influence on Neurotransmitter Levels and Turnover in Brain Regions (e.g., 5-HT, NE, DA)
The effects of this compound on various neurotransmitter systems in the brain have been investigated, with a particular focus on the serotonergic system.
Serotonin (B10506) (5-HT):
Studies have shown that this compound influences the levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in different regions of the brain. In a comparative study with pentazocine (B1679294) and morphine, this compound was found to increase 5-HIAA levels in the brain stem, striatum, and spinal cord. Additionally, this compound decreased the 5-HIAA level in the cortex and the 5-HT level in the hippocampus, while increasing the 5-HT level in the spinal cord. These findings suggest that this compound's effects on the serotonergic system are complex and region-specific, sharing some similarities with other opioids but also exhibiting a distinct profile.
| Brain Region | Effect on 5-HT | Effect on 5-HIAA |
| Brain Stem | No significant change | Increased |
| Striatum | No significant change | Increased |
| Spinal Cord | Increased | Increased |
| Cortex | No significant change | Decreased |
| Hippocampus | Decreased | No significant change |
Norepinephrine (B1679862) (NE) and Dopamine (B1211576) (DA):
Currently, there is a lack of published research specifically investigating the direct effects of this compound on the levels and turnover of norepinephrine and dopamine in the brain. While studies on other mixed agonist-antagonist opioids, such as pentazocine, have shown effects on these catecholaminergic systems, these findings cannot be directly extrapolated to this compound without specific investigation. Therefore, the influence of this compound on norepinephrine and dopamine neurotransmission remains an area for future research.
Effects on Cerebral Energy Metabolism and Glycolytic Metabolites in Anoxic Models
In preclinical studies using anoxic models, this compound has demonstrated a protective effect on cerebral energy metabolism. Research investigating the effects of this compound on metabolic changes in the brain during anoxia, induced by agents such as potassium cyanide (KCN), has revealed significant findings.
Anoxic conditions induced by KCN lead to a marked decrease in cerebral high-energy phosphates and an accumulation of glycolytic metabolites. Specifically, KCN administration has been shown to decrease the levels of phosphocreatine (B42189) (PCr), adenosine (B11128) triphosphate (ATP), and glucose, while increasing the levels of adenosine monophosphate (AMP) and lactate. nih.gov This results in a significant drop in the energy charge potential and an elevated lactate/pyruvate ratio, indicative of a severe energy deficit and a shift towards anaerobic metabolism. nih.gov
Treatment with this compound has been found to ameliorate these anoxic changes in cerebral energy metabolism. nih.gov Studies have shown that this compound can moderate the KCN-induced decrease in PCr, ATP, and glucose, and attenuate the increase in AMP and lactate. nih.gov This suggests that this compound helps to preserve the energy state of the brain during anoxic insults. The protective effect of this compound on cerebral energy metabolism is believed to be mediated through its interaction with kappa-opioid receptors, as the beneficial effects are inhibited by the selective kappa-opioid receptor antagonist, MR-2266. nih.gov
The table below summarizes the effects of this compound on key cerebral metabolites in a KCN-induced anoxic model in mice.
| Metabolite | Effect of KCN-induced Anoxia | Effect of this compound Treatment |
| Phosphocreatine (PCr) | Decrease | Moderates Decrease |
| ATP | Decrease | Moderates Decrease |
| Glucose | Decrease | Moderates Decrease |
| AMP | Increase | Attenuates Increase |
| Lactate | Increase | Attenuates Increase |
Signal Transduction Pathway Modulation
As an opioid receptor ligand, this compound exerts its effects by modulating intracellular signal transduction pathways. This modulation begins with the binding of this compound to its target receptors, which are coupled to G-proteins.
This compound is known to interact with opioid receptors, which are a classic example of G-protein coupled receptors (GPCRs). The binding of an agonist to a GPCR initiates a conformational change in the receptor, which in turn activates an associated intracellular G-protein. This activation is a critical first step in the signal transduction cascade.
Evidence for this compound's interaction with G-protein coupled opioid receptors comes from binding studies. The specific binding of opioid ligands to their receptors is sensitive to the presence of guanine (B1146940) nucleotides, such as guanosine (B1672433) triphosphate (GTP). In the presence of GTP, the affinity of agonists for the receptor is typically reduced, a phenomenon that is characteristic of agonist binding to a G-protein coupled receptor. Studies have shown that the binding of this compound to opioid receptors is indeed modulated by the presence of GTP, indicating its role as a ligand that couples to G-proteins. nih.gov
This compound acts as a mixed agonist-antagonist, with a preferential agonist activity at the kappa-opioid receptor and antagonist activity at the mu-opioid receptor. wikipedia.orgnih.gov This differential activity at various opioid receptor subtypes further highlights the complexity of its interaction with G-protein signaling pathways.
Upon activation of the G-protein, a series of downstream intracellular signaling cascades are initiated. For opioid receptors, particularly the kappa-opioid receptor at which this compound is an agonist, these cascades can include the modulation of adenylyl cyclase activity, regulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
While direct studies detailing the specific downstream signaling pathways modulated by this compound are limited, the known effects of kappa-opioid receptor agonists provide a framework for understanding its potential mechanisms.
Adenylyl Cyclase/cAMP Pathway: Many opioid receptors, particularly the mu- and delta-subtypes, are coupled to the inhibitory G-protein (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. However, some studies suggest that kappa-opioid receptors may not be associated with the adenylyl cyclase system. nih.gov Therefore, it is possible that this compound's primary signaling mechanism does not involve the modulation of cAMP levels.
Ion Channel Modulation: Opioid receptor activation is also known to modulate the activity of various ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. The analgesic effects of benzomorphans, the chemical class to which this compound belongs, have been linked to the modulation of calcium channels. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of G-protein coupled receptors, including opioid receptors, can lead to the phosphorylation and activation of the MAPK cascade. nih.gov This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell growth, and differentiation. The activation of MAPK pathways by opioid receptors can occur through various mechanisms and may contribute to both the acute and long-term effects of opioid agonists.
Pharmacokinetics and Biotransformation in Preclinical Models
Absorption and Distribution Studies in Animal Models
Detailed studies outlining the plasma concentration-time profiles of eptazocine following administration in rodent models are not extensively available in the public scientific literature. Comprehensive data, including key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach maximum concentration), and AUC (area under the curve), have not been identified in the reviewed sources.
This compound's ability to cross the blood-brain barrier (BBB) appears to be governed by specific transport mechanisms rather than simple passive diffusion. Research indicates that this compound interacts with a carrier-mediated transport system that it shares with other cationic drugs.
In studies using in situ rat brain perfusion techniques to investigate the transport of the related compound pentazocine (B1679294), this compound was shown to be a significant inhibitor of this transport process. nih.govnih.gov This competitive inhibition suggests that this compound is a substrate for the same influx transporter. nih.govnih.gov This transport system is responsible for the uptake of various cationic drugs into the brain. nih.gov
Furthermore, the transport system utilized by pentazocine, and by extension this compound, is also linked to the P-glycoprotein (P-gp) efflux pump. nih.gov P-glycoprotein is an ATP-dependent efflux transporter that actively removes a wide range of xenobiotics from the brain, thereby limiting their accumulation and central nervous system effects. The finding that this compound inhibits the transport of a known P-gp substrate strongly suggests that this compound itself is likely a substrate for P-glycoprotein. This interaction implies that while a carrier-mediated system facilitates its entry into the brain, P-glycoprotein may actively transport it back out, modulating its net concentration within the central nervous system.
| Transport Mechanism | Role in this compound Brain Disposition | Evidence |
|---|---|---|
| Carrier-Mediated Transport (Influx) | Facilitates entry into the brain. | This compound significantly inhibits the transport of pentazocine, a compound known to utilize a carrier-mediated system for cationic drugs. nih.govnih.gov |
| P-glycoprotein (P-gp) Efflux | Likely actively transports this compound out of the brain, limiting its CNS concentration. | Inferred from its inhibition of the transport of pentazocine, which is a demonstrated P-gp substrate. nih.gov |
Specific studies applying compartmental modeling to describe the disposition of this compound in preclinical models were not identified in the reviewed scientific literature. Consequently, pharmacokinetic parameters derived from such models, which would describe the rate of transfer between central and peripheral compartments, are not available.
Elimination Characteristics in Animal Models
The elimination of a drug from the body is a critical pharmacokinetic process, typically involving both metabolism and excretion. lovelacebiomedical.org The primary organs responsible for drug elimination are the liver, which handles biotransformation, and the kidneys, which excrete the parent drug and its metabolites in urine.
Renal clearance is a key component of elimination for many compounds. nih.gov Preclinical studies in rats and dogs are crucial for predicting human renal clearance, with corrections for plasma protein binding often improving the accuracy of these predictions. nih.gov Drugs and their metabolites that are made more polar and water-soluble through metabolism are typically filtered by the kidneys and not readily reabsorbed, leading to their excretion in urine. Given its structural class, it is expected that this compound and its metabolites are eliminated through a combination of hepatic metabolism and renal excretion, similar to other benzomorphan (B1203429) analgesics.
Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship in Preclinical Settings
Correlation Between Plasma Concentration and Pharmacological Response in Animal Models
The relationship between the concentration of a drug in the body and its observed pharmacological effect is the core of pharmacokinetic-pharmacodynamic (PK/PD) modeling. allucent.comaltasciences.com For analgesics, this involves correlating plasma concentrations with the degree of pain relief measured in animal models.
While specific studies quantitatively modeling the time course of this compound plasma concentrations against its analgesic effect in animal models are not detailed in the available research, its pharmacological actions have been characterized. In preclinical studies, the analgesic effects of this compound were confirmed using methods such as the pressure test in mice and rats. nih.gov Research suggests that the analgesic action of this compound is linked to its effects on the brain's 5-hydroxytryptamine (5-HT), or serotonin (B10506), system. nih.gov For instance, this compound was shown to increase 5-hydroxyindole acetic acid (5-HIAA) levels in the brain stem, striatum, and spinal cord, indicating an influence on serotonin turnover. nih.gov
For the related compound pentazocine, a good correlation (r = 0.8650) was demonstrated between the time profile of opioid receptor occupancy and the unbound concentration in rat plasma, highlighting a direct link between plasma levels and target engagement. nih.gov This suggests that for this compound, a similar relationship likely exists, where higher plasma concentrations would lead to greater receptor interaction and, consequently, a more pronounced analgesic response.
Receptor Occupancy Dynamics in Relation to Pharmacodynamic Effects
Receptor occupancy (RO) studies are essential for understanding the interaction of a drug with its molecular target and are a cornerstone of PK/PD analysis. meliordiscovery.com The pharmacodynamic effects of this compound are directly related to its binding to and modulation of opioid receptors. nih.gov
This compound has been identified as a mixed agonist-antagonist analgesic that interacts with multiple opioid receptor subtypes. nih.govnih.gov In vitro studies using rat brain synaptic membranes demonstrated that this compound causes a concentration-dependent inhibition of [³H]-naloxone specific binding, with an IC50 value of 7.83 ± 1.57 µM. nih.gov This indicates a direct interaction with opioid receptors. Further investigation revealed that this compound significantly decreases the binding of [³H]-ethylketocyclazocine (a kappa-opioid receptor agonist) but not [³H]-phencyclidine, confirming its action at opioid receptors. nih.gov
Studies on isolated smooth muscle preparations further elucidated its functional profile. In guinea pig ileum, which is sensitive to µ- and κ-agonists, this compound acts as a µ-receptor antagonist and a preferential κ-receptor agonist. nih.gov This dual action is characteristic of its drug class. The cerebral protective effects of this compound against hypoxia in mice are also believed to be mediated through its binding to kappa-opioid receptors. nih.gov The relationship between receptor occupancy and drug response is often governed by a threshold, where a minimum percentage of target receptors must be occupied to elicit a therapeutic effect. mdedge.commdedge.com The analgesic and other pharmacodynamic effects of this compound are therefore dependent on achieving sufficient plasma and brain concentrations to occupy a critical mass of kappa-opioid receptors.
Table 1: Summary of this compound Receptor Occupancy and Functional Activity in Preclinical Models
Structure Activity Relationships Sar of Eptazocine and Analogues
Principles of Eptazocine Structural Determinants for Opioid Receptor Binding
This compound's interaction with opioid receptors is governed by specific structural features that dictate its binding affinity and intrinsic activity. As a benzomorphan (B1203429) derivative, its rigid, fused ring system orients key functional groups in a precise spatial arrangement, which is crucial for receptor recognition.
Research into the pharmacological profile of this compound has classified it as an opiate with mixed agonist-antagonist properties. nih.gov This classification is based on its binding characteristics to different opioid receptor subtypes. This compound demonstrates a concentration-dependent inhibition of the specific binding of [3H]-naloxone to rat brain synaptic membranes. nih.gov In the absence of sodium ions and GTP, the IC50 value for this inhibition was determined to be 7.83 +/- 1.57 microM. nih.gov The presence of sodium and GTP, which are known to modulate the conformation of opioid receptors and their affinity for agonists versus antagonists, significantly alters this binding, a characteristic feature of opioid ligands with agonist components. nih.gov
Furthermore, this compound has been shown to significantly decrease the specific binding of [3H]-ethylketocyclazocine, a ligand primarily used to label kappa-opioid receptors. nih.gov This indicates a direct interaction with this receptor subtype. Conversely, it does not affect the binding of [3H]-phencyclidine, suggesting a lack of significant interaction with the PCP binding site within the NMDA receptor complex. nih.gov These binding studies suggest that the molecular structure of this compound allows it to interact with multiple opioid receptors, contributing to its distinct pharmacological effects. nih.gov The key structural determinants for this binding are thought to include the phenolic hydroxyl group and the tertiary amine, which are common features in many opioid analgesics and are essential for interaction with conserved residues in the opioid receptor binding pocket. nih.gov
Influence of Stereochemistry on Pharmacological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological activity of chiral drugs like this compound. researchgate.net The interaction between a drug and its biological target, such as a receptor, is highly dependent on the complementary shapes of the two molecules. researchgate.net As such, different stereoisomers (enantiomers and diastereomers) of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. researchgate.net
In the case of benzomorphan analgesics, to which this compound belongs, the stereochemistry is a critical determinant of their activity. For instance, studies on the related compound pentazocine (B1679294) have demonstrated that its enantiomers possess distinct pharmacological profiles. nih.gov The (-)-enantiomer of pentazocine is primarily responsible for its analgesic effects and exhibits a higher affinity for opioid receptors compared to the (+)-enantiomer. researchgate.net Specifically, (-)-pentazocine shows strong binding affinities for both kappa-opioid receptors (KOR) and mu-opioid receptors (MOR). researchgate.net
While specific studies on the individual enantiomers of this compound are not as extensively reported in publicly available literature, the principles derived from related compounds strongly suggest that the pharmacological activity of this compound is stereoselective. The specific spatial orientation of the dimethyl groups and the hydroxyl group on the hexahydro-1,6-methano-1H-4-benzazonine scaffold is crucial for its interaction with the binding pockets of opioid receptors. It is highly probable that one enantiomer of this compound is significantly more active than the other, and is the one primarily responsible for its observed pharmacological effects. The development of a single, active enantiomer can lead to a more potent and safer drug with a better therapeutic index. researchgate.net
Impact of Chemical Modifications on Receptor Selectivity and Efficacy
The systematic chemical modification of a lead compound is a fundamental strategy in medicinal chemistry to optimize its pharmacological properties, including receptor selectivity and efficacy. While detailed structure-activity relationship studies involving a wide range of this compound analogues are not extensively published, general principles of opioid SAR can be applied to predict the impact of certain modifications.
For opioid ligands, modifications to the N-substituent on the basic nitrogen atom are known to have a profound impact on activity, often determining whether a compound will act as an agonist, antagonist, or have a mixed profile. For example, replacing the N-methyl group in many opioids with larger alkyl groups, such as an allyl or cyclopropylmethyl group, can introduce antagonist properties at the mu-opioid receptor. Given that this compound is already a mixed agonist-antagonist, alterations to its N-dimethyl moiety could potentially shift this balance, enhancing either its agonist or antagonist characteristics at different opioid receptors.
Modifications to the phenolic hydroxyl group are also critical. Masking this group, for instance through methylation to form a methoxy (B1213986) group, typically results in a significant decrease in analgesic potency, as the free hydroxyl is often a key hydrogen bonding donor for interaction with the receptor.
The table below illustrates hypothetical modifications to the this compound structure and their predicted impact on receptor selectivity and efficacy, based on established principles of opioid SAR. It is important to note that these are predictions and would require experimental validation.
| Modification Site | Type of Modification | Predicted Impact on Receptor Selectivity and Efficacy |
| N-substituent | Replacement of dimethyl with larger alkyl groups (e.g., cyclopropylmethyl) | Potential increase in mu-opioid receptor antagonist activity. |
| Phenolic Hydroxyl | Methylation (conversion to a methoxy group) | Likely decrease in overall binding affinity and analgesic efficacy. |
| Benzene Ring | Introduction of substituents (e.g., nitro, halogen) | May alter binding affinity and selectivity depending on the position and nature of the substituent. |
Further research involving the synthesis and pharmacological evaluation of a series of this compound analogues would be necessary to fully elucidate the impact of these and other chemical modifications on its receptor selectivity and efficacy.
Computational and Theoretical Approaches to this compound SAR
Computational and theoretical chemistry provide powerful tools for understanding the structure-activity relationships of drugs at a molecular level. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can offer insights into how a molecule like this compound interacts with its receptor targets. mdpi.com
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of this compound analogues, a QSAR study could correlate physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) with their binding affinities for different opioid receptors. This could help identify the key molecular features that govern potency and selectivity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. peerj.com Docking simulations of this compound into the crystal structures of opioid receptors could reveal the specific amino acid residues involved in the binding interaction. nih.gov This would provide a structural basis for its mixed agonist-antagonist profile and guide the design of new analogues with improved properties. For example, such studies could elucidate how this compound's specific stereochemistry allows for a favorable fit within the receptor's binding pocket.
Molecular dynamics simulations can further be used to study the dynamic behavior of the this compound-receptor complex over time, providing insights into the conformational changes that lead to receptor activation or inhibition.
While specific computational studies focused solely on this compound are not widely available in the public domain, the application of these theoretical approaches holds significant promise for advancing our understanding of its SAR and for the future discovery of novel analgesics based on its chemical scaffold.
Preclinical Pharmacodynamic Characterization in Animal Models
In vitro Functional Assays
Studies in Isolated Tissue Preparations (e.g., Guinea Pig Ileum, Mouse Vas Deferens)
The functional activity of eptazocine at opioid receptors has been extensively investigated using isolated smooth muscle preparations, which express different populations of opioid receptors.
In the guinea pig ileum, a preparation known to be sensitive to both mu (μ)- and kappa (κ)-opioid receptor agonists, this compound demonstrated a dual mechanism of action. At a concentration of 10⁻⁵ M, it produced a slight inhibition of electrically-stimulated twitch contractions. researchgate.net This inhibitory effect was antagonized by naloxone (B1662785) (10⁻⁷ M), indicating an opioid receptor-mediated action. researchgate.net Furthermore, this compound (10⁻⁵-10⁻⁴ M) was found to inhibit the twitch-inhibiting effect of the classic μ-agonist morphine, suggesting an antagonistic action at the μ-receptor. researchgate.net
In the mouse vas deferens, a preparation containing delta (δ), μ-, and κ-receptors, this compound (starting from 10⁻⁷ M) caused a dose-dependent inhibition of twitch tension. researchgate.net This effect was notably resistant to antagonism by naloxone, a non-selective but preferentially μ-antagonist. researchgate.net However, the relatively selective κ-receptor antagonist, MR-2266, effectively inhibited the effects of this compound. researchgate.net These findings strongly suggest that this compound acts as a preferential agonist at κ-opioid receptors in this tissue. researchgate.net
The differential antagonism observed in these preparations provides quantitative evidence for this compound's mixed agonist-antagonist profile. The equilibrium dissociation constant (Ke) values for antagonists against this compound highlight the compound's preference for the κ-receptor.
| Antagonist | Ke Value (nM) | Relative Efficacy |
|---|---|---|
| Naloxone | 325 | 1x |
| MR-2266 | 33.2 | 9.79-fold more effective than Naloxone |
Collectively, these isolated tissue studies establish this compound as a compound with μ-receptor antagonist and preferential κ-receptor agonist properties. researchgate.net
Receptor Binding Assays and Competition Studies
Receptor binding assays are employed to determine the affinity of a compound for specific receptor subtypes. In these assays, a radiolabeled ligand with known affinity for a receptor is used in competition with the unlabeled compound of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be used to calculate the equilibrium dissociation constant (Ki).
While specific Ki values for this compound at the μ, δ, and κ opioid receptors were not detailed in the available search results, its functional profile as a μ-antagonist and κ-agonist suggests a differential affinity for these receptor subtypes. Compounds with this profile typically exhibit a higher binding affinity (lower Ki value) for the κ-opioid receptor and a comparatively lower affinity for the μ-opioid receptor. The functional antagonism at the μ-receptor indicates that while it binds to this receptor, it does not elicit an agonistic response.
In vivo Animal Model Studies (Mechanistic Focus)
Neurochemical Effects in Rodent Brain Regions
Based on the performed searches, no specific studies detailing the effects of this compound on the concentrations of various neurotransmitters (such as dopamine (B1211576), serotonin (B10506), or norepinephrine) in specific rodent brain regions were identified.
Modulation of Central Nervous System Functions (e.g., Cerebral Energy Metabolism)
This compound has demonstrated a protective effect on cerebral energy metabolism under conditions of hypoxia and ischemia in animal models.
In a mouse model of chemical anoxia induced by potassium cyanide (KCN), administration of KCN led to a significant disruption of cerebral energy balance. nih.gov This was characterized by a decrease in the levels of high-energy phosphates, such as phosphocreatine (B42189) (PCr) and ATP, and a concurrent increase in AMP and lactate. nih.gov These shifts resulted in a 34% decrease in the energy charge potential (ECP) and an elevation of the lactate/pyruvate ratio, indicative of anaerobic metabolism. nih.gov Treatment with this compound was shown to ameliorate these anoxic changes. nih.gov This protective effect was completely inhibited by the κ-receptor antagonist MR-2266, confirming that the action is mediated through κ-opioid receptors. nih.gov
Similar protective effects were observed in mouse models of ischemia induced by bilateral carotid arterial occlusion. nih.gov The ischemic insult caused a comparable derangement in cerebral energy metabolites, which was improved by this compound. nih.gov Furthermore, in studies using isolated mouse brain mitochondria, this compound was found to increase State 3 respiration and the respiratory control index (RCI), suggesting it may enhance mitochondrial efficiency and protect against ischemic dysfunction. nih.gov These findings suggest that this compound may improve outcomes in cerebral ischemic disorders by activating or protecting mitochondrial energy-producing systems. nih.gov
| Metabolite/Parameter | Effect of Ischemia/Anoxia | Effect of this compound Treatment | Mediating Receptor |
|---|---|---|---|
| Phosphocreatine (PCr) | Decrease | Improved/Increased | Kappa |
| ATP | Decrease | Improved/Increased | Kappa |
| AMP | Increase | Improved/Decreased | Kappa |
| Lactate | Increase | Improved/Decreased | Kappa |
| Energy Charge Potential (ECP) | Decrease | Improved/Increased | Kappa |
| Lactate/Pyruvate Ratio | Increase | Improved/Decreased | Kappa |
| Mitochondrial RCI | Decrease | Increased/Protected | Not Specified |
Renal Effects and Diuretic Properties in Animal Models
No information regarding the renal effects or potential diuretic properties of this compound in animal models was identified in the conducted literature searches.
Comparative Pharmacological Profiles with Opioid Analogues in Animal Models
Comparison of Receptor Binding Affinities
This compound has been identified as a mixed agonist-antagonist opioid. wikipedia.orgnih.gov Its binding profile indicates a significant interaction with opioid receptors, as demonstrated by its ability to inhibit the binding of [3H]-naloxone, a non-selective opioid receptor antagonist, to rat brain synaptic membranes. nih.gov The IC50 value for this inhibition was determined to be 7.83 ± 1.57 µM in the absence of sodium and GTP. nih.gov Further studies have shown that this compound also significantly decreases the binding of [3H]-ethylketocyclazocine, a ligand with a preference for the kappa-opioid receptor (KOR). nih.gov This suggests that this compound interacts with KORs. In isolated guinea pig ileum and mouse vas deferens preparations, this compound has been shown to act as a µ-receptor antagonist and a preferential KOR agonist.
In comparison, pentazocine (B1679294), another benzomorphan (B1203429) derivative, exhibits a different receptor affinity profile. Studies have shown that (-)-pentazocine has a high affinity for both KOR and mu-opioid receptors (MOR), with weaker affinity for the delta-opioid receptor (DOR). researchgate.net Morphine, a prototypical opioid agonist, demonstrates high affinity and potent agonism primarily at the MOR.
The following table summarizes the available receptor binding data for this compound and its analogues.
| Compound | Receptor Binding Data | Source(s) |
| This compound | IC50 (vs. [3H]-NLX): 7.83 ± 1.57 µM (rat brain). Significantly decreases [3H]-EKC binding. | nih.gov |
| (-)-Pentazocine | Ki (KOR): 7.6 nM. Ki (MOR): 3.2 nM. Ki (DOR): 62 nM. | researchgate.net |
| Morphine | High affinity for MOR. | nih.gov |
Comparative Effects on Neurotransmitter Systems
The effects of this compound on central neurotransmitter systems, particularly the serotonergic system, have been investigated and compared with those of pentazocine and morphine in animal models.
Serotonergic System:
Neurochemical studies in rats have revealed that this compound, pentazocine, and morphine all increase the levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin (5-HT), in the brain stem, striatum, and spinal cord. However, their effects on 5-HT and 5-HIAA levels in other brain regions differ significantly.
This compound was found to decrease the 5-HIAA level in the cortex and the 5-HT level in the hippocampus, while increasing the 5-HT level in the spinal cord.
Pentazocine administration led to an increase of 5-HIAA in the cortex and a decrease of 5-HT in the brain stem.
Morphine , on the other hand, decreased 5-HT levels in both the brain stem and striatum.
These findings suggest that while all three compounds modulate the serotonergic system, the specific regional effects of this compound are distinct from those of pentazocine and morphine.
The table below provides a comparative summary of the effects of these compounds on the serotonergic system in different brain regions.
| Brain Region | This compound | Pentazocine | Morphine |
| Brain Stem | ↑ 5-HIAA | ↓ 5-HT, ↑ 5-HIAA | ↓ 5-HT, ↑ 5-HIAA |
| Striatum | ↑ 5-HIAA | ↑ 5-HIAA | ↓ 5-HT, ↑ 5-HIAA |
| Spinal Cord | ↑ 5-HT, ↑ 5-HIAA | ↑ 5-HIAA | ↑ 5-HIAA |
| Cortex | ↓ 5-HIAA | ↑ 5-HIAA | Not specified |
| Hippocampus | ↓ 5-HT | Not specified | Not specified |
Note: "↑" indicates an increase, "↓" indicates a decrease. Blank cells indicate that no specific data was found in the reviewed literature.
Dopaminergic System:
While the effects of pentazocine on the dopaminergic system have been studied, with some research suggesting an involvement of dopamine receptors in its antinociceptive effects, specific preclinical data on the effects of this compound on the dopamine system in animal models is not available in the reviewed literature. nih.gov
Distinctive Pharmacodynamic Signatures Relative to Other Opioids
The preclinical pharmacodynamic profile of this compound demonstrates several distinctive features when compared to other opioid analgesics like morphine and pentazocine.
Mixed Agonist-Antagonist Profile: this compound is characterized as a mixed κ-opioid receptor agonist and µ-opioid receptor antagonist. wikipedia.org This profile is different from morphine, which is a full µ-opioid receptor agonist, and pentazocine, which is a κ-opioid receptor agonist and a weak µ-opioid receptor partial agonist or antagonist. researchgate.netguidetopharmacology.org The antagonistic activity of this compound at the µ-receptor is evident from its ability to dose-dependently antagonize the analgesic and locomotor-stimulating effects of morphine. nih.gov
Differential Effects on the Central Nervous System: While this compound exhibits a general inhibitory action on the central nervous system, some of its effects diverge from those of morphine and pentazocine. For instance, a lesion in the central gray matter, which reduces the analgesic effects of morphine and pentazocine, has only a weak effect on this compound-induced analgesia. This suggests a partially different neuroanatomical substrate for its analgesic action.
Cerebral Protective Effects: Preclinical studies in mice and rats have indicated that this compound possesses cerebral protective effects against hypoxia-anoxia and ischemia. nih.gov This effect is thought to be mediated through its interaction with κ-opioid receptors and potentially an activation of the central cholinergic system. nih.gov This is a notable distinction from morphine and pentazocine, which have been reported to shorten survival time in mice exposed to hypobaric hypoxia. nih.gov this compound's protective mechanism may involve the improvement of cerebral energy metabolism. nih.gov
Analytical Methodologies in Eptazocine Research
Quantitative Determination Techniques in Biological Matrices (Preclinical)
Preclinical research necessitates highly sensitive and selective methods to measure eptazocine concentrations in biological matrices like plasma, serum, and tissue homogenates. These measurements are fundamental to understanding the pharmacokinetics of the compound.
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful technique for the quantitative analysis of pharmaceutical compounds in biological samples. nih.gov This method offers a combination of the excellent separation capabilities of HPLC with the high sensitivity and selectivity of fluorescence detection, which can rival the limits of detection achieved with mass spectrometry. nih.gov HPLC-FLD is particularly suitable for compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. nih.gov
The process involves extracting this compound from the biological matrix, often through protein precipitation or liquid-liquid extraction. The extract is then injected into the HPLC system. Inside the HPLC, the sample travels with a solvent (the mobile phase) through a column packed with a solid material (the stationary phase). nih.gov this compound is separated from other components in the matrix based on its chemical interactions with these two phases. After separation, the compound passes through a fluorescence detector. This detector excites the molecule with a specific wavelength of light and measures the light emitted at a longer wavelength, a signal that is proportional to the concentration of this compound in the sample. researchgate.net
Table 1: Representative HPLC-FLD Parameters for this compound Quantification
| Parameter | Example Condition | Purpose |
| HPLC System | Agilent 1200 Series or equivalent | To perform the chromatographic separation. |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) | Stationary phase for separating this compound from matrix components. |
| Mobile Phase | Acetonitrile and phosphate (B84403) buffer gradient | Solvent system to carry the sample through the column and elute the compound. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and the retention time. |
| Fluorescence Detector | Programmable Fluorescence Detector | To detect and quantify the fluorescent analyte. |
| Excitation Wavelength | ~280 nm (typical for phenolic structures) | Wavelength of light used to excite the this compound molecule. |
| Emission Wavelength | ~310 nm (typical for phenolic structures) | Wavelength of light emitted by the excited this compound molecule. |
| Sample Preparation | Protein precipitation with acetonitrile | To remove proteins from the biological sample that could interfere with analysis. |
Advanced Chromatographic and Spectrometric Methods for Research
For research applications requiring even greater specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a standard method. mdpi.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, providing exceptional selectivity and low detection limits. nih.gov
In an LC-MS/MS workflow, this compound is first separated from the matrix components via HPLC, as described previously. The eluent from the HPLC column is then directed into the mass spectrometer's ion source, where the this compound molecules are ionized, typically using electrospray ionization (ESI). The first mass analyzer (a quadrupole) is set to isolate the ionized this compound molecule (the precursor ion) based on its specific mass-to-charge ratio (m/z). This isolated ion is then fragmented in a collision cell. A second mass analyzer then separates these characteristic fragments (product ions). scielo.br The monitoring of a specific transition from a precursor ion to a product ion is highly specific to the target compound, minimizing interference from the complex biological matrix. nih.gov
Table 2: Typical LC-MS/MS Method Parameters for this compound Research
| Parameter | Example Condition | Purpose |
| LC System | UHPLC System (e.g., Shimadzu Nexera, Thermo Ultimate 3000) | Provides high-resolution separation, often with shorter run times than traditional HPLC. scielo.br |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.7 µm) | High-efficiency stationary phase for rapid separation. unitedchem.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic component of the mobile phase for eluting the analyte. scielo.br |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Instrument for mass analysis and fragmentation. scielo.br |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Method for generating charged this compound ions for MS analysis. |
| Precursor Ion (Q1) | [M+H]⁺ m/z for this compound | The mass-to-charge ratio of the intact, ionized parent drug. |
| Product Ion (Q3) | Specific m/z of a major fragment | A characteristic fragment ion used for quantification, ensuring specificity. |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | The process of monitoring a specific precursor-to-product ion transition. scielo.br |
Methods for Metabolite Identification and Characterization
The primary analytical tool for this purpose is high-resolution mass spectrometry (HRMS), often a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography (LC-HRMS). nih.govmdpi.com After administration of this compound to an in vivo (e.g., rats) or in vitro (e.g., liver microsomes) system, samples are collected and analyzed. nih.gov The LC system separates the parent drug from its potential metabolites. The HRMS instrument then provides highly accurate mass measurements of the ions, allowing for the determination of their elemental composition. mdpi.com
By comparing the accurate mass of a potential metabolite to that of the parent drug, the type of metabolic modification can be inferred (e.g., an increase of ~16 Da suggests an oxidation/hydroxylation). nih.gov To confirm the structure, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the metabolite is compared to the fragmentation pattern of the parent drug. Shifts in the mass of certain fragments can pinpoint the location of the metabolic modification on the molecule. nih.gov
Table 3: Common Metabolic Transformations and Their Mass Signatures
| Metabolic Reaction | Mass Change (Da) | Description |
| Hydroxylation | +15.9949 | Addition of a hydroxyl (-OH) group. |
| N-dealkylation | Variable | Removal of an alkyl group from a nitrogen atom. |
| Oxidation | +15.9949 | Can involve hydroxylation or formation of an N-oxide. |
| Glucuronidation | +176.0321 | Conjugation with a glucuronic acid moiety. |
| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group. |
| Hydrolysis | Variable | Cleavage of a bond (e.g., an ester or amide) by the addition of water. |
Advanced Research Perspectives and Future Directions
Unexplored Synthetic Pathways and Scalability for Research Material
The synthesis of Eptazocine and related structures remains an active area of investigation, particularly concerning the development of efficient, scalable, and enantioselective routes to provide sufficient material for comprehensive research. One approach has demonstrated a 4-step synthesis of this compound using a modular and regioselective method involving an alkenyl Catellani reaction. This method utilizes inexpensive 5-norbornene-2-carboxylic acid as a catalytic mediator and is compatible with various aryl iodides and alkylating reagents, highlighting its potential for scalability. researchgate.netresearchgate.net Preliminary studies also suggest the future promise of rendering this specific synthesis enantioselective. researchgate.net Another reported asymmetric synthesis of key chiral building blocks can be applied to access (+)-eptazocine, showcasing the development of catalytic enantioselective C-H functionalization for creating stereogenic centers. acs.org While some synthetic routes to complex molecules can be tedious using traditional methods, radical chemistry and sequential reactions offer alternative, highly flexible approaches for constructing polycyclic derivatives, which could potentially be explored for this compound analogues. beilstein-journals.org The development of novel asymmetric synthesis methods, such as those involving organometallic catalysis or the use of chiral auxiliaries, continues to be relevant for obtaining specific stereoisomers of this compound and its derivatives with high enantioselectivity. beilstein-journals.orguniversityofgalway.iemdpi.com
Mechanistic Insights into Differential Stereoisomer Activities
The study of differential activities among stereoisomers is crucial for understanding the precise mechanisms of drug action and optimizing therapeutic outcomes. This compound itself exists as stereoisomers, and their distinct interactions with biological targets can lead to differential effects. nih.govgoogleapis.com Research into the pharmacological activities of optically pure enantiomers of opioid agonists has provided evidence for the existence of different opioid receptor subtypes and highlighted how stereochemistry influences receptor binding and downstream signaling. wikipedia.org Understanding the specific binding modes and downstream signaling pathways activated by individual this compound stereoisomers at κ and μ opioid receptors, as well as any potential non-opioid targets, is an important area for future research. This could involve detailed molecular interaction studies and functional assays to delineate the precise mechanisms underlying the observed pharmacological differences between stereoisomers.
Gaps in Current Preclinical Pharmacological Understanding
Despite this compound's clinical use, there may still be gaps in the comprehensive preclinical pharmacological understanding of its actions. Preclinical studies in animal models are essential for characterizing the neural basis of pain and identifying the role of specific receptors, mediators, and neurotransmitters involved. researchgate.net While this compound's interaction with opioid receptors is established, a more in-depth understanding of its effects on various pain pathways, its potential modulation of inflammatory processes, and its long-term effects in different preclinical models could be beneficial. nih.gov Furthermore, investigating the interaction of this compound with other physiological systems beyond the opioid system in preclinical settings could reveal additional therapeutic potentials or potential liabilities.
Design and Evaluation of this compound Analogues for Enhanced Mechanistic Selectivity
The design and evaluation of this compound analogues represent a significant research direction aimed at developing compounds with improved efficacy, reduced side effects, and enhanced selectivity for specific pharmacological targets. By modifying the chemical structure of this compound, researchers can explore the structure-activity relationships and potentially create analogues that are more potent agonists at κ-opioid receptors, more selective antagonists at μ-opioid receptors, or possess novel pharmacological properties. The development of novel opioids with tailored pharmacological profiles is a key focus in addressing the limitations of existing opioid analgesics. researchgate.netthermofisher.com For instance, designing functionally selective ligands that activate desired signaling cascades while avoiding those linked to side effects is a promising strategy in opioid drug discovery. arizona.edu Studies involving the design and evaluation of transdermal drug delivery systems containing novel this compound salts highlight efforts to improve its delivery and potentially its pharmacological profile. researchgate.netresearchmap.jp The synthesis of complex polycyclic structures that may be viewed as analogues of this compound further demonstrates the ongoing exploration of chemical space around the this compound scaffold. beilstein-journals.org
Integration of Computational Modeling with Experimental Research in this compound Studies
Computational modeling plays an increasingly vital role in modern drug discovery and can significantly accelerate the understanding and development of compounds like this compound. Integrating computational approaches with experimental research can provide valuable insights into this compound's interactions with its targets, predict the properties of potential analogues, and guide the design of new synthetic routes. Computational modeling can be used to predict biological activities of compounds based on their chemical similarity to known ligands. nih.gov Techniques like docking studies and molecular dynamics simulations can help visualize and understand how this compound and its analogues bind to opioid receptors and potentially other targets at a molecular level. acs.org Furthermore, computational chemistry tools can assist in understanding reaction mechanisms and predicting the outcomes of synthetic transformations, aiding the exploration of new synthetic pathways for this compound and its derivatives. universityofgalway.ieacs.org The integration of computational modeling with experimental data can lead to a more rational and efficient approach to designing this compound analogues with enhanced mechanistic selectivity. beilstein-journals.org
Novel Applications for this compound as a Pharmacological Probe
Given its established activity at opioid receptors, this compound can serve as a valuable pharmacological probe to investigate the roles of κ and μ opioid receptors in various physiological and pathological processes. Pharmacological probes are compounds used to selectively activate or inhibit specific biological targets to study their function. This compound's mixed agonist/antagonist profile makes it a useful tool for dissecting the distinct contributions of κ and μ receptors in complex biological systems. For example, it can be used in research to differentiate the effects mediated by κ receptor activation from those mediated by μ receptor blockade. This can be particularly useful in studying pain pathways, reward systems, and other neurological functions where both receptor types are involved. The development of selective receptor ligands as pharmacological probes is a common strategy in neuroscience and pharmacology to understand receptor function and downstream signaling. nih.gov By using this compound as a probe, researchers can gain deeper insights into the intricate roles of opioid receptors and potentially uncover novel therapeutic strategies for conditions involving dysregulation of the opioid system.
Q & A
Q. What experimental models are appropriate for studying Eptazocine’s opioid receptor interactions?
Methodological Answer: In vitro receptor binding assays using rat or mouse brain synaptic membranes are standard for evaluating this compound’s affinity for opioid receptors. For example, studies measure inhibition of [³H]-naloxone binding, with IC₅₀ values calculated under sodium-free and GTP-free conditions to isolate receptor-ligand interactions . Researchers should validate species-specific differences (e.g., rat vs. mouse synaptic membranes) and control for assay variables like temperature and incubation time.
Q. How can this compound’s molecular structure be characterized to confirm its pharmacological profile?
Methodological Answer: Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography are critical. The molecular formula (C₁₅H₂₁NO) and stereochemistry (1S,6S configuration) must be verified to ensure consistency with reported binding affinities and functional activity . Structural analogs should be synthesized and tested to isolate pharmacophore contributions.
Q. What protocols are recommended for determining this compound’s IC₅₀ values in receptor binding studies?
Methodological Answer: Use competitive binding assays with radiolabeled antagonists (e.g., [³H]-naloxone). Prepare synaptic membranes from brain tissues, incubate with varying this compound concentrations, and quantify displacement curves. Calculate IC₅₀ using nonlinear regression models, and compare results under different ionic conditions (e.g., presence/absence of sodium cations or GTP) to assess ligand-receptor complex stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity across species (e.g., rat vs. mouse)?
Methodological Answer: Conduct comparative studies using synaptic membranes from multiple species under standardized conditions. Analyze structural variations in opioid receptors (e.g., μ vs. κ subtypes) via molecular cloning or homology modeling. Use statistical tools (e.g., two-way ANOVA) to assess interspecies variability and validate findings with functional assays (e.g., GTPγS binding to measure receptor activation) .
Q. What methodological considerations are critical when studying the impact of sodium cations and GTP on this compound’s receptor interactions?
Methodological Answer: Sodium cations and GTP modulate receptor conformation and ligand affinity. Design experiments with two parallel conditions: (1) sodium/GTP-free to measure high-affinity binding and (2) sodium/GTP-supplemented to simulate physiological states. Calculate IC₅₀ ratios (e.g., 3.89 for sodium alone; 4.35 for sodium + GTP) to quantify allosteric effects. Use Schild analysis to differentiate competitive vs. noncompetitive inhibition .
Q. How should preclinical data on this compound’s efficacy be translated into clinical research frameworks?
Methodological Answer: Apply the PICOT framework to define Population (e.g., patients with neuropathic pain), Intervention (this compound dosage), Comparison (placebo or active comparator), Outcome (pain relief scales), and Timeframe (acute vs. chronic administration). Preclinical-to-clinical translation requires pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict therapeutic windows and address species-specific metabolic differences .
Data Integrity and Ethical Considerations
Q. How can researchers ensure reproducibility in this compound studies given variable assay conditions?
Methodological Answer: Document all experimental parameters (e.g., buffer composition, membrane preparation protocols) in detail. Use internal controls (e.g., reference ligands with known IC₅₀ values) and share raw data via open-access repositories. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and validate findings across independent labs .
Q. What ethical guidelines apply to this compound research involving animal models?
Methodological Answer: Follow ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for experimental design and reporting. Obtain institutional animal care committee approval, minimize sample sizes via power analysis, and use humane endpoints. For human trials, ensure informed consent and compliance with Declaration of Helsinki principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
